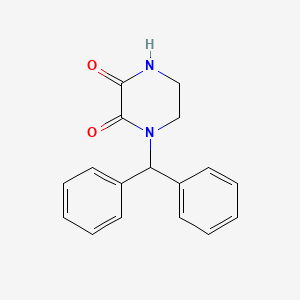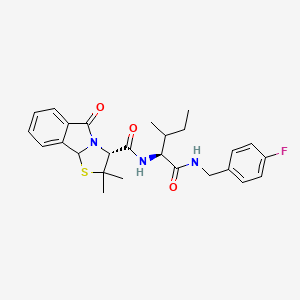
C26H30FN3O3S
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the molecular formula C26H30FN3O3S is a complex organic molecule that has garnered significant interest in various scientific fields
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of C26H30FN3O3S typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Core Structure: The initial step involves the construction of the core structure through a series of condensation reactions.
Introduction of Functional Groups:
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial Production Methods
In an industrial setting, the production of This compound is scaled up using optimized reaction conditions to maximize yield and minimize costs. This often involves the use of continuous flow reactors, which allow for better control over reaction parameters and improved safety.
Analyse Chemischer Reaktionen
Types of Reactions
C26H30FN3O3S: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
C26H30FN3O3S: has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Wirkmechanismus
The mechanism of action of C26H30FN3O3S involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit a particular enzyme by binding to its active site, thereby blocking its catalytic function.
Vergleich Mit ähnlichen Verbindungen
C26H30FN3O3S: can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with analogous functional groups or structural motifs. For instance:
C26H30FN3O3: Lacks the sulfur atom, which may result in different chemical properties and reactivity.
C26H30FN3O2S: Missing an oxygen atom, potentially altering its biological activity.
By comparing these compounds, researchers can better understand the specific contributions of each functional group to the overall properties and applications of This compound .
Eigenschaften
Molekularformel |
C26H30FN3O3S |
|---|---|
Molekulargewicht |
483.6 g/mol |
IUPAC-Name |
(3R)-N-[(2S)-1-[(4-fluorophenyl)methylamino]-3-methyl-1-oxopentan-2-yl]-2,2-dimethyl-5-oxo-3,9b-dihydro-[1,3]thiazolo[2,3-a]isoindole-3-carboxamide |
InChI |
InChI=1S/C26H30FN3O3S/c1-5-15(2)20(22(31)28-14-16-10-12-17(27)13-11-16)29-23(32)21-26(3,4)34-25-19-9-7-6-8-18(19)24(33)30(21)25/h6-13,15,20-21,25H,5,14H2,1-4H3,(H,28,31)(H,29,32)/t15?,20-,21+,25?/m0/s1 |
InChI-Schlüssel |
UNILGZQMDMOAJV-OSTBROBVSA-N |
Isomerische SMILES |
CCC(C)[C@@H](C(=O)NCC1=CC=C(C=C1)F)NC(=O)[C@@H]2C(SC3N2C(=O)C4=CC=CC=C34)(C)C |
Kanonische SMILES |
CCC(C)C(C(=O)NCC1=CC=C(C=C1)F)NC(=O)C2C(SC3N2C(=O)C4=CC=CC=C34)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 2-(5-fluorobenzo[D]oxazol-2-YL)acetate](/img/structure/B12628516.png)
![3-Methyl-7-phenyl-1H,5H-pyrazolo[1,2-a]pyrazole-1,5-dione](/img/structure/B12628522.png)
![2-{2-[1-(4-Chlorophenyl)cyclobutyl]-2-oxoethyl}cyclohept-2-en-1-one](/img/structure/B12628524.png)
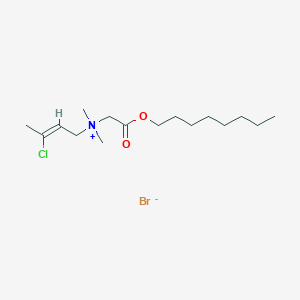

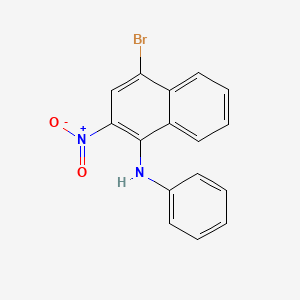
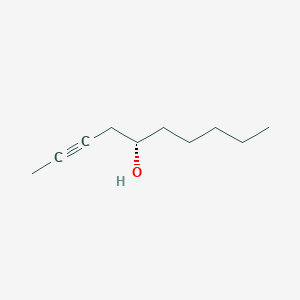
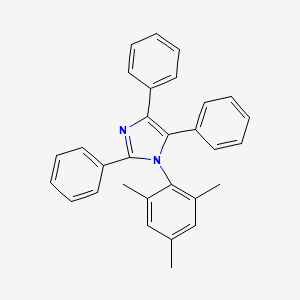
![Methyl 6-[2-iodo-5-(trifluoromethyl)phenoxy]hex-2-enoate](/img/structure/B12628560.png)
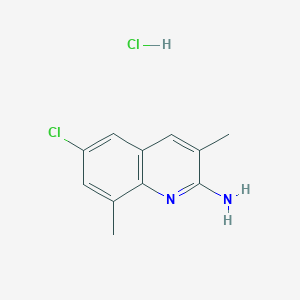
![Methyl 4-{4-[3-({2-oxo-2-[3-(trifluoromethyl)anilino]ethyl}carbamoyl)pyrrolidin-1-yl]piperidin-1-yl}benzoate](/img/structure/B12628570.png)
![Tert-butyl 2-[amino(hydroxyimino)methyl]-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B12628572.png)
![2,4-Dichloro-5-{[(3-methoxynaphthalen-2-yl)carbonyl]amino}benzoic acid](/img/structure/B12628587.png)
